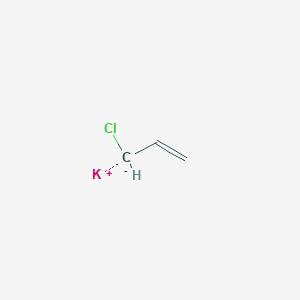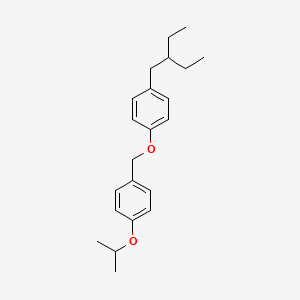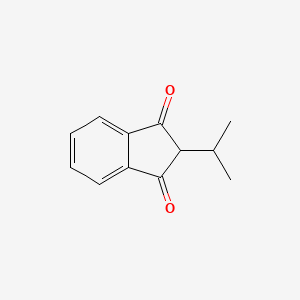
1H-Indene-1,3(2H)-dione, 2-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indene-1,3(2H)-dione, 2-(1-methylethyl)- is an organic compound with a unique structure that includes an indene backbone substituted with a 2-(1-methylethyl) group
Métodos De Preparación
The synthesis of 1H-Indene-1,3(2H)-dione, 2-(1-methylethyl)- typically involves several steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions starting from indene derivatives. Common methods include Friedel-Crafts acylation followed by cyclization and oxidation steps.
Reaction Conditions: These reactions often require specific catalysts, such as Lewis acids, and controlled temperatures to ensure the desired product is obtained.
Industrial Production: On an industrial scale, the production methods are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1H-Indene-1,3(2H)-dione, 2-(1-methylethyl)- undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form more complex structures, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the dione to diols or other reduced forms, typically using hydrogenation catalysts.
Common Reagents and Conditions: These reactions often require specific reagents such as halogens, acids, or bases, and conditions like reflux or inert atmospheres.
Major Products: The products of these reactions vary widely, from simple substituted indenes to complex polycyclic structures.
Aplicaciones Científicas De Investigación
1H-Indene-1,3(2H)-dione, 2-(1-methylethyl)- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1H-Indene-1,3(2H)-dione, 2-(1-methylethyl)- exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, altering their activity and leading to various biological effects.
Pathways Involved: It may influence pathways related to cell signaling, metabolism, and gene expression, depending on its specific structure and functional groups.
Comparación Con Compuestos Similares
1H-Indene-1,3(2H)-dione, 2-(1-methylethyl)- can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other indene derivatives, such as 1H-Indene-1,3(2H)-dione and 2-methyl-1H-indene, share structural similarities but differ in their substituents and reactivity.
Uniqueness: The presence of the 2-(1-methylethyl) group in 1H-Indene-1,3(2H)-dione, 2-(1-methylethyl)- imparts unique chemical properties, such as increased steric hindrance and altered electronic effects, which can influence its reactivity and applications.
This comprehensive overview provides a detailed understanding of 1H-Indene-1,3(2H)-dione, 2-(1-methylethyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
134361-57-2 |
|---|---|
Fórmula molecular |
C12H12O2 |
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
2-propan-2-ylindene-1,3-dione |
InChI |
InChI=1S/C12H12O2/c1-7(2)10-11(13)8-5-3-4-6-9(8)12(10)14/h3-7,10H,1-2H3 |
Clave InChI |
HHKUMLHELDDMIR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1C(=O)C2=CC=CC=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


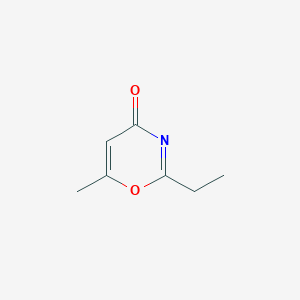
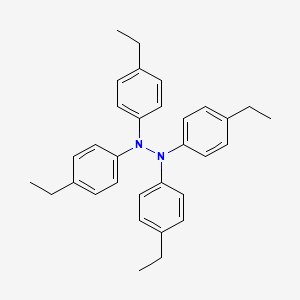
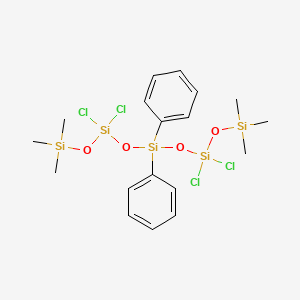
![Thieno[3,2-g]quinoline-4,9-dione](/img/structure/B14284361.png)
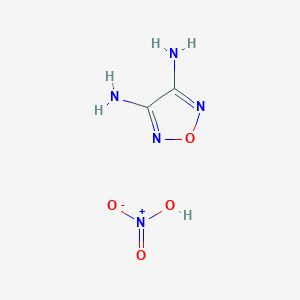
![5-Phenyl-5,6-dihydro-2H-cyclobuta[f][1,3]benzodioxol-5-ol](/img/structure/B14284376.png)
![1,3-Bis[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol](/img/structure/B14284388.png)
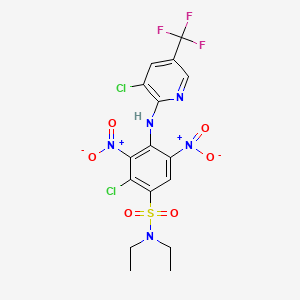
![N-(4-Cyanophenyl)-N'-cyclooctyl-N''-[(2H-tetrazol-5-yl)methyl]guanidine](/img/structure/B14284396.png)
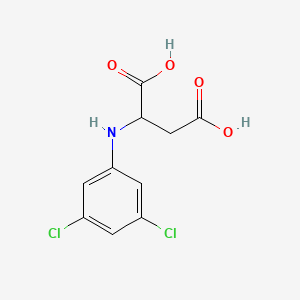
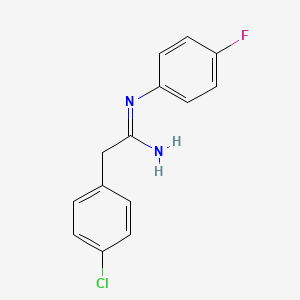
![1-{3-[(Naphthalen-2-yl)methoxy]phenyl}propan-1-one](/img/structure/B14284404.png)
